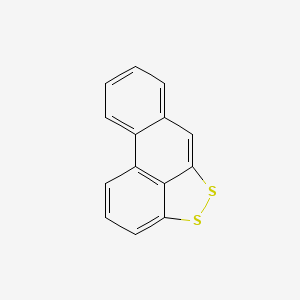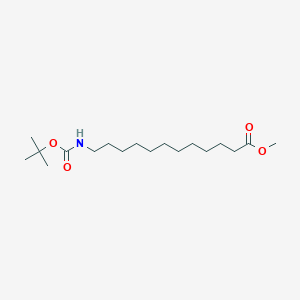
epi-(-)-Strigolactone GR24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epi-(-)-Strigolactone GR24 is a synthetic strigolactone analog that has been developed to study the physiological and biochemical effects of strigolactones. Strigolactones are a class of plant hormones that are involved in many processes in plants, including root development, seed germination, and leaf growth. GR24 is a modified version of the natural strigolactone, strigol, and has been used in many studies to investigate the effects of strigolactones on plant physiology.
Wissenschaftliche Forschungsanwendungen
Regulation of Plant Development and Architecture Epi-(-)-Strigolactone GR24 plays a significant role in plant development and architecture, particularly under nutrient deficiency conditions. It promotes interactions with symbiotic organisms and influences root elongation, contributing to the plant's adaptation to environmental stresses. This synthetic strigolactone analog mimics the function of natural strigolactones and other plant growth regulators, affecting the accumulation of secondary metabolites and influencing root development. The cross-talk between strigolactones and other hormones, such as ethylene, suggests a complex regulatory network that shapes root systems, emphasizing the pleiotropic effects of strigolactones on plant growth (Marzec & Melzer, 2018).
Chemical Ecology and Crop Protection In the realm of chemical ecology, this compound is vital for managing parasitic weed germination and promoting beneficial symbiotic relationships with arbuscular mycorrhizal fungi. This synthetic analog is crucial for developing agricultural strategies such as trap crops and suicidal germination techniques, aiming to combat crop devastation caused by parasitic weeds. The efficiency of this compound in these applications highlights its potential for sustainable agriculture and crop protection (Humphrey, Galster, & Beale, 2006).
Abiotic Stress Resilience in Plants this compound enhances plant resilience against abiotic stresses, such as drought and nutrient deficiency. By modulating hormonal response pathways, this compound helps plants adapt to environmental constraints, potentially improving crop productivity under stress conditions. The interplay between strigolactones and other hormones, like abscisic acid, during stress responses is particularly noteworthy, offering insights into the mechanisms of stress tolerance mediated by strigolactones (Saeed, Naseem, & Ali, 2017).
Allelopathic Activity and Agricultural Applications The allelopathic activity of this compound influences both parasitic plant germination and arbuscular mycorrhizal fungi growth, making it a potent natural herbicide and growth regulator. This dual activity presents novel opportunities for agricultural practices, such as enhancing crop resistance to parasitic infestations and improving soil health through the promotion of beneficial microbial interactions. The agricultural applications of this compound underscore its significance in developing eco-friendly and efficient farming techniques (Soto-Cruz, Zorrilla, Rial, Varela, Molinillo, Igartuburu, & Macias, 2021).
Wirkmechanismus
Target of Action
Epi-(-)-Strigolactone GR24, a synthetic analogue of strigolactones (SLs), primarily targets the plant’s hormonal system . SLs are known to modulate plant responses under nutrient-deficient conditions, particularly phosphate (Pi) starvation . They also play a crucial role in promoting the association with beneficial microorganisms in the rhizosphere .
Mode of Action
The mode of action of this compound involves its interaction with the plant’s hormonal system and its response to nutrient deficiency. A short-term pulse of this compound promotes SL accumulation and the expression of Pi starvation markers in plants under Pi deprivation . It also increases SL production and the expression of Pi starvation markers under normal Pi conditions, with its effect being dependent on the endogenous SL levels .
Biochemical Pathways
This compound affects the biochemical pathways related to Pi starvation signaling in plants. It promotes the levels of metabolites associated with plant responses to Pi limitation, thus partially mimicking the pattern observed under Pi deprivation . This suggests an endogenous role for SLs as Pi starvation signals .
Pharmacokinetics
It is known that the compound’s effects are dependent on the endogenous levels of sls
Result of Action
The application of this compound results in increased SL production and the expression of Pi starvation markers, both under Pi deprivation and normal Pi conditions . This leads to changes in the root metabolic profile, promoting the levels of metabolites associated with plant responses to Pi limitation .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as nutrient availability. For instance, its effects are more pronounced under conditions of Pi deprivation . It also exhibits effects under normal pi conditions, suggesting that it can modulate plant responses to nutrient availability in various environmental contexts .
Biochemische Analyse
Biochemical Properties
Epi-(-)-Strigolactone GR24 participates in various biochemical reactions, primarily by interacting with specific receptors and enzymes. One of the key receptors it interacts with is the D14 protein, which is involved in the perception and signal transduction of strigolactones. Upon binding to D14, this compound undergoes hydrolysis, leading to the formation of an active intermediate that interacts with other proteins, such as MAX2, to regulate downstream signaling pathways . Additionally, this compound has been shown to interact with KAI2 proteins, which are involved in the perception of karrikins and strigolactones in plants .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In plant cells, it influences cell division, elongation, and differentiation, thereby affecting overall plant architecture. This compound also modulates cell signaling pathways, such as the auxin signaling pathway, by regulating the expression of genes involved in auxin transport and response . Furthermore, it impacts cellular metabolism by altering the levels of metabolites associated with nutrient uptake and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the D14 receptor, followed by hydrolysis and the formation of an active intermediate. This intermediate interacts with the F-box protein MAX2, leading to the ubiquitination and degradation of target proteins that repress strigolactone signaling . This process ultimately results in the activation of downstream genes involved in plant development and stress responses. Additionally, this compound can bind to KAI2 proteins, which further modulate its effects on plant growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are influenced by factors such as light, temperature, and pH. Studies have shown that this compound remains stable under controlled conditions but can degrade over time when exposed to light and high temperatures . Long-term exposure to this compound has been observed to cause sustained changes in gene expression and cellular metabolism, indicating its lasting impact on plant physiology .
Dosage Effects in Animal Models
While this compound is primarily studied in plant systems, its effects in animal models have also been explored. Different dosages of this compound can lead to varying effects on cellular function and metabolism. At low doses, it may promote beneficial interactions with symbiotic microorganisms, while high doses can result in toxic effects and inhibit growth . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant response in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nutrient uptake and stress responses. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the biosynthesis and metabolism of strigolactones . Additionally, this compound affects metabolic flux by altering the levels of key metabolites, such as sugars and amino acids, which are essential for plant growth and development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . The localization and accumulation of this compound within different tissues are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and plasma membrane. Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . For example, the presence of specific targeting signals can direct this compound to the nucleus, where it can interact with transcription factors and regulate gene expression .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of epi-(-)-Strigolactone GR24 can be achieved through a convergent approach, involving the coupling of two key fragments. The first fragment is a chiral lactone, which can be prepared from a commercially available starting material. The second fragment is a chiral aldehyde, which can be synthesized from a known intermediate. The two fragments can be coupled using a Horner-Wadsworth-Emmons reaction to yield the desired product.", "Starting Materials": [ "4-bromo-2-methylbutanoic acid", "methyl vinyl ketone", "methyl 4-bromo-2-methylbutanoate", "2,3-dihydro-5-hydroxy-2-methyl-1H-indene-1-carboxylic acid", "L-proline", "sodium hydride", "triethylamine", "tetrahydrofuran", "dichloromethane", "diethyl ether", "methanol", "sodium chloride", "sodium sulfate" ], "Reaction": [ "1. Conversion of 4-bromo-2-methylbutanoic acid to methyl 4-bromo-2-methylbutanoate using methanol and sulfuric acid", "2. Conversion of methyl 4-bromo-2-methylbutanoate to methyl 2-methyl-4-oxopentanoate using L-proline and sodium hydride", "3. Conversion of methyl 2-methyl-4-oxopentanoate to methyl 2-methyl-4-oxopent-2-enoate using methyl vinyl ketone and triethylamine", "4. Conversion of methyl 2-methyl-4-oxopent-2-enoate to (E)-methyl 5-bromo-2-methylpent-2-enoate using sodium hydride and dichloromethane", "5. Conversion of (E)-methyl 5-bromo-2-methylpent-2-enoate to (E)-methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylpent-2-enoate using tetrahydrofuran and sodium hydride", "6. Conversion of (E)-methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylpent-2-enoate to (E)-methyl 5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enoate using sodium hydride and dichloromethane", "7. Conversion of 2,3-dihydro-5-hydroxy-2-methyl-1H-indene-1-carboxylic acid to the corresponding aldehyde using sodium borohydride and methanol", "8. Coupling of (E)-methyl 5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enoate and the aldehyde using a Horner-Wadsworth-Emmons reaction to yield epi-(-)-Strigolactone GR24", "9. Purification of the product using column chromatography and recrystallization from diethyl ether and methanol", "10. Characterization of the product using various spectroscopic techniques and comparison with literature data" ] } | |
CAS-Nummer |
188062-51-3 |
Molekularformel |
C17H14O5 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
(3E,3aS,8bR)-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m0/s1 |
InChI-Schlüssel |
XHSDUVBUZOUAOQ-VEEPAONSSA-N |
Isomerische SMILES |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@@H]3CC4=CC=CC=C4[C@@H]3OC2=O |
Kanonische SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O |
Synonyme |
(3E,3aS,8bR)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; [3aS-[3E(S*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




